![molecular formula C14H14N2O2 B6368060 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111114-22-7](/img/structure/B6368060.png)
6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
Overview
Description
6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (6-DMAP) is a chemical compound with versatile applications in scientific research. It is a white, crystalline solid with a melting point of 166-167°C and a molecular weight of 219.26 g/mol. 6-DMAP is used as a reagent in organic synthesis, as a catalyst in biochemistry and as a stabilizer in pharmaceuticals. It is also used in the production of amines, carboxylic acids, and other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves the reaction of 2-hydroxypyridine with N,N-dimethylformamide dimethyl acetal followed by reaction with 3-bromoacetophenone and then reduction with sodium borohydride. The resulting intermediate is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product.
Starting Materials
2-hydroxypyridine, N,N-dimethylformamide dimethyl acetal, 3-bromoacetophenone, sodium borohydride, N,N-dimethylcarbamoyl chloride
Reaction
Step 1: React 2-hydroxypyridine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to yield the corresponding intermediate., Step 2: Add 3-bromoacetophenone to the reaction mixture and heat under reflux to allow for the formation of the intermediate product., Step 3: Reduce the intermediate product with sodium borohydride to yield the corresponding alcohol intermediate., Step 4: React the alcohol intermediate with N,N-dimethylcarbamoyl chloride in the presence of a base to yield the final product, 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine.
Mechanism Of Action
6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% acts as a catalyst in the synthesis of amines, carboxylic acids, and other organic compounds. It is believed to act by forming a complex with the substrate molecules, which then undergoes a reaction to form the desired product. The mechanism of action of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the modification of proteins and nucleic acids is not fully understood.
Biochemical And Physiological Effects
6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has no known biochemical or physiological effects. It is not known to be toxic to humans or animals.
Advantages And Limitations For Lab Experiments
The main advantage of using 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments is its high purity (95%). This ensures that the results of the experiments are reliable and reproducible. The main limitation of using 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is its high cost, which can be prohibitive for some laboratories.
Future Directions
The future of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in scientific research is promising. Its use in the synthesis of amines, carboxylic acids, and other organic compounds is likely to continue to grow. In addition, research is ongoing into the use of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the modification of proteins and nucleic acids, and the preparation of peptide and peptide-like compounds. Finally, further research is needed to understand the mechanism of action of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the modification of proteins and nucleic acids.
Scientific Research Applications
6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of amines, carboxylic acids, and other organic compounds. It is also used as a reagent in the modification of proteins and nucleic acids, and as a stabilizer in pharmaceuticals. 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also used in the preparation of peptide and peptide-like compounds, and in the preparation of cyclic peptides.
properties
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)12-7-4-8-13(17)15-12/h3-9H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCEFNZVFSKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683055 | |
Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1111114-22-7 | |
Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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